molecular formula C17H21N3O3S B2367078 cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-09-0

cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2367078
CAS RN: 851802-09-0
M. Wt: 347.43
InChI Key: GAPKJWGRHVXUKD-UHFFFAOYSA-N
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Description

The compound “cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a complex organic molecule. It contains a cyclohexyl group, a 4,5-dihydro-1H-imidazol-1-yl group, a 4-nitrobenzyl group, and a thioether linkage. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the cyclohexyl ring. The presence of the nitro group on the benzyl group could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the nitro group is electron-withdrawing, which could make the benzyl group more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Enzyme Inhibition and Antioxidant Activities

Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and its derivatives have been studied for their potential in inhibiting enzymes such as α-glucosidase and α-amylase, which are important in carbohydrate metabolism. For example, certain thiazole derivatives exhibited significant inhibition of α-glucosidase and α-amylase, indicating potential applications in managing conditions like diabetes (Satheesh et al., 2017). Additionally, these compounds have shown antioxidant activities, suggesting their use in oxidative stress-related conditions.

Antimicrobial and Antituberculosis Properties

Synthesized derivatives of cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have displayed notable antibacterial activities. Certain imidazole methanones, for example, demonstrated significant activity against various bacterial strains, indicating their potential as broad-spectrum antibiotics (Chandra et al., 2020). In addition, compounds within this chemical group have shown efficacy against tuberculosis, suggesting a role in treating infectious diseases (Foroumadi et al., 2004).

Synthesis and Characterization for Material Science

These compounds are also significant in the field of material science. For instance, novel poly(amide-ether)s bearing imidazole pendants synthesized from derivatives of cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been studied for their physical and optical properties (Ghaemy et al., 2013). These materials could have applications in various industrial and technological fields.

properties

IUPAC Name

cyclohexyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-16(14-4-2-1-3-5-14)19-11-10-18-17(19)24-12-13-6-8-15(9-7-13)20(22)23/h6-9,14H,1-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPKJWGRHVXUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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